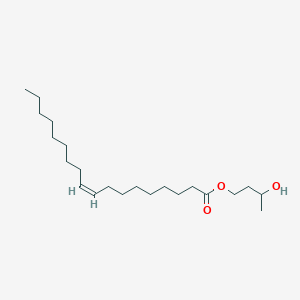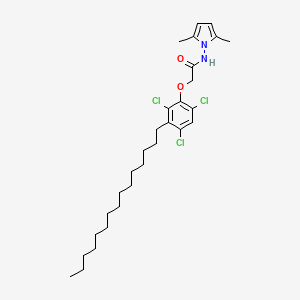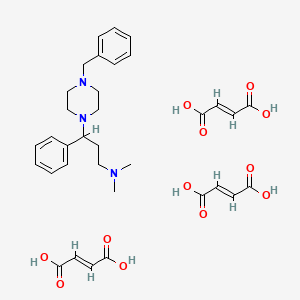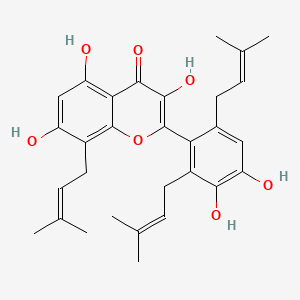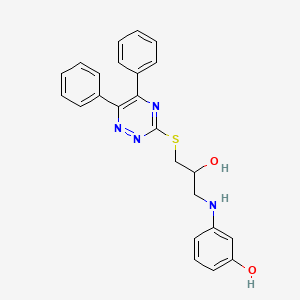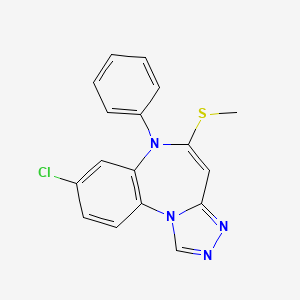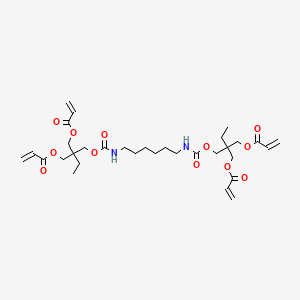
2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by multiple functional groups, including acrylate and carbamate groups, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2,2-bis(((1-oxoallyl)oxy)methyl)butanol, which is then reacted with hexamethylene diisocyanate to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as dibutyltin dilaurate to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The industrial production methods also emphasize safety and environmental considerations, including the management of hazardous by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate undergoes various chemical reactions, including:
Polymerization: The acrylate groups in the compound can undergo free-radical polymerization to form cross-linked polymer networks.
Hydrolysis: The carbamate groups can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators like azobisisobutyronitrile for polymerization, acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions include cross-linked polymers, amines, alcohols, and substituted acrylates. These products have diverse applications in materials science, pharmaceuticals, and coatings.
Applications De Recherche Scientifique
2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of advanced polymeric materials with tailored properties.
Biology: Investigated for its potential as a cross-linking agent in the preparation of hydrogels for tissue engineering.
Medicine: Explored for its use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Industry: Applied in the formulation of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of this compound is primarily based on its ability to undergo polymerization and cross-linking reactions. The acrylate groups participate in free-radical polymerization, leading to the formation of three-dimensional polymer networks. The carbamate groups contribute to the compound’s reactivity and ability to form stable linkages with other molecules. These properties make it suitable for applications requiring durable and resilient materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylolpropane triacrylate: Similar in structure but with three acrylate groups instead of the complex carbamate functionality.
Dipentaerythritol hexaacrylate: Contains multiple acrylate groups and is used in similar applications but lacks the specific reactivity of the carbamate groups.
Uniqueness
The uniqueness of 2-(((((6-(((2,2-Bis(((1-oxoallyl)oxy)methyl)butoxy)carbonyl)amino)hexyl)amino)carbonyl)oxy)methyl)-2-ethyl-1,3-propanediyl diacrylate lies in its combination of acrylate and carbamate groups, which provide a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise control over polymerization and cross-linking processes.
Propriétés
Numéro CAS |
42404-52-4 |
|---|---|
Formule moléculaire |
C32H48N2O12 |
Poids moléculaire |
652.7 g/mol |
Nom IUPAC |
[2-[6-[2,2-bis(prop-2-enoyloxymethyl)butoxycarbonylamino]hexylcarbamoyloxymethyl]-2-(prop-2-enoyloxymethyl)butyl] prop-2-enoate |
InChI |
InChI=1S/C32H48N2O12/c1-7-25(35)41-19-31(11-5,20-42-26(36)8-2)23-45-29(39)33-17-15-13-14-16-18-34-30(40)46-24-32(12-6,21-43-27(37)9-3)22-44-28(38)10-4/h7-10H,1-4,11-24H2,5-6H3,(H,33,39)(H,34,40) |
Clé InChI |
IOQMTDVZELDPFR-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)NCCCCCCNC(=O)OCC(CC)(COC(=O)C=C)COC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


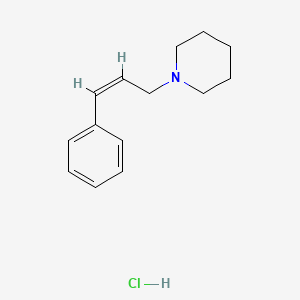
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)


![oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane](/img/structure/B12739609.png)

![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
